molecular formula C8H13NO2 B8240131 Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8240131
M. Wt: 155.19 g/mol
InChI Key: NXMXCHSYDZDOOW-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via the Minisci reaction

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using readily available bulk reagents. The key step in the industrial process is the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This method allows for the production of significant quantities of the compound, which can then be further processed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable tool in drug discovery and other scientific research areas .

Properties

IUPAC Name

methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)5-2-6-4-7(3-5)9-6/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMXCHSYDZDOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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